5,6-Dimethylpyrazin-2-amine

描述

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine and its derivatives represent a vital class of heterocyclic compounds that are integral to numerous areas of scientific research and industry. mdpi.com These six-membered aromatic rings containing two nitrogen atoms in a para arrangement are prevalent in many natural products and can be produced through both chemical and biological synthesis. mdpi.commdpi.com The pyrazine nucleus is a fundamental component of many biologically significant polycyclic compounds, such as pteridines and flavins. mdpi.com

In the realm of medicinal chemistry, pyrazine derivatives are extensively studied and utilized for a wide array of therapeutic purposes. mdpi.comresearchgate.net The pyrazine scaffold is a common feature in drugs with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, and antioxidant properties. researchgate.nettandfonline.commdpi.com The structural and electronic properties of the pyrazine ring, along with its capacity for hydrogen bonding, make it a valuable framework for designing novel bioactive molecules. Marketed drugs containing the pyrazine structure have demonstrated biological activity relevant to treating various diseases, underscoring the importance of this chemical class in drug discovery. mdpi.com

Beyond pharmaceuticals, pyrazine derivatives have found applications as dyes, electroluminescent materials, and organic semi-conductors. mdpi.com Their unique aromatic and electronic characteristics also make them suitable ligands in coordination chemistry. mdpi.com Furthermore, in the food and fragrance industries, alkylated pyrazines are crucial flavoring agents, contributing roasted, nutty, or baked aromas to a variety of products. mdpi.comnih.gov The versatility of the pyrazine core allows for its participation in various chemical transformations, including important cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, further expanding its utility in organic synthesis. researchgate.nettandfonline.com

Overview of 5,6-Dimethylpyrazin-2-amine as a Scaffold for Advanced Chemical and Biological Inquiry

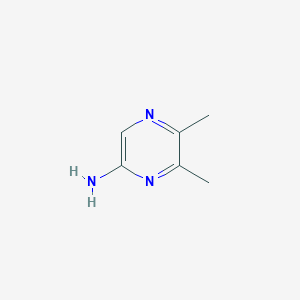

Within the broad family of pyrazines, this compound has emerged as a compound of interest for specialized research. This molecule features a pyrazine core substituted with an amino group at the 2-position and two methyl groups at the 5- and 6-positions. These smaller alkyl groups enhance the compound's volatility and reduce steric hindrance compared to derivatives with bulkier substituents, such as phenyl groups.

The structural characteristics of this compound make it a valuable building block, or scaffold, in the synthesis of more complex molecules. Its amino group provides a reactive site for further functionalization, allowing for its incorporation into larger chemical structures. This is evidenced by its use as an intermediate in the synthesis of N-substituted-5-substituted phthalamic acids, which have been investigated as potential sortilin inhibitors. google.com As a research chemical, it serves as a precursor for creating diverse libraries of compounds for screening in drug discovery and materials science.

The physicochemical properties of this compound are well-documented, providing a solid foundation for its application in research. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 6294-70-8 alfa-chemistry.comechemi.com |

| Molecular Formula | C6H9N3 alfa-chemistry.comechemi.com |

| Molecular Weight | 123.16 g/mol alfa-chemistry.com |

| IUPAC Name | This compound alfa-chemistry.com |

| Melting Point | 140-144 °C echemi.com |

| Boiling Point | 253.4°C at 760 mmHg echemi.com |

| Topological Polar Surface Area | 51.8 Ų alfa-chemistry.com |

| Hydrogen Bond Donors | 1 alfa-chemistry.com |

| Hydrogen Bond Acceptors | 3 alfa-chemistry.com |

The presence of both hydrogen bond donors and acceptors, combined with its specific lipophilicity (XLogP3-AA value of 0.2), positions this compound as a versatile scaffold for exploring structure-activity relationships in various biological and chemical systems. alfa-chemistry.com Its utility is further highlighted by its availability as a research-grade chemical intermediate for laboratory-scale synthesis and investigation. echemi.com

Structure

3D Structure

属性

IUPAC Name |

5,6-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPCVJQUFYRJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278727 | |

| Record name | 5,6-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-70-8 | |

| Record name | 5,6-Dimethyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9622 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6294-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethylpyrazin 2 Amine

Established Synthetic Pathways for 5,6-Dimethylpyrazin-2-amine

The synthesis of substituted pyrazines, including those bearing amine functionalities, can be achieved through various established chemical routes. These methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or related precursors.

The synthesis of the pyrazine (B50134) core is a well-documented area of organic chemistry. wikipedia.org Classical methods often rely on the self-condensation of α-ketoamines, as seen in the Gutknecht pyrazine synthesis (1879). wikipedia.org A more versatile and common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which upon oxidation, yields the aromatic pyrazine ring. researchgate.netnih.gov

For the introduction of an amine substituent, several strategies can be employed:

Condensation with Guanidines: Utilizing a substituted guanidine (B92328) in the condensation reaction with a 1,2-dicarbonyl compound can directly install the 2-amino group during the ring-forming step.

Amination of Halopyrazines: A common method involves the nucleophilic aromatic substitution of a halogenated pyrazine (e.g., a chloropyrazine) with ammonia (B1221849) or an amine source. This is a powerful technique for introducing amino groups onto a pre-formed pyrazine ring. organic-chemistry.org

Reduction of Nitropyrazines: The reduction of a nitropyrazine derivative to the corresponding aminopyrazine is another viable pathway, although the initial nitration of the electron-deficient pyrazine ring can be challenging.

The specific synthesis of this compound logically starts from precursors that can provide the dimethyl-substituted carbon backbone and the necessary nitrogen atoms. The most direct approach involves the condensation of butane-2,3-dione (also known as diacetyl) with aminoguanidine (B1677879).

The reaction mechanism is proposed to proceed as follows:

Initial Condensation: One of the carbonyl groups of butane-2,3-dione reacts with a terminal nitrogen of aminoguanidine to form a hydrazone-like intermediate.

Intramolecular Cyclization: The remaining amino group of the guanidine moiety then attacks the second carbonyl group of the butane-2,3-dione backbone, leading to a cyclic dihydropyrazine (B8608421) intermediate.

Aromatization: The intermediate subsequently undergoes dehydration and tautomerization to yield the stable, aromatic this compound.

The key precursors and the final product are detailed in the table below.

| Role | Compound Name | CAS Number | Chemical Formula |

| Precursor | Butane-2,3-dione | 431-03-8 | C4H6O2 |

| Precursor | Aminoguanidine | 79-17-4 | CH6N4 |

| Product | This compound | 6294-70-8 | C6H9N3 |

Functionalization and Derivatization Strategies of this compound

Once synthesized, this compound offers two primary sites for further chemical modification: the pyrazine ring itself and the exocyclic amine group. These sites allow for a range of transformations to produce a variety of derivatives.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it less reactive towards electrophilic aromatic substitution than benzene. youtube.com However, the presence of the electron-donating amine group at the C2 position activates the ring towards electrophilic attack. This activating effect directs incoming electrophiles primarily to the position ortho to the amine group, which is the C3 position, as the para position (C5) is already substituted with a methyl group.

Halogenation is a key functionalization reaction for this compound, providing useful intermediates for further synthetic transformations, such as cross-coupling reactions. The electron-donating amine group facilitates the substitution at the C3 position. Direct treatment with halogenating agents can yield the corresponding 3-halo derivatives. chemsrc.com

| Starting Material | Reagent | Product | Product CAS Number |

| This compound | N-Chlorosuccinimide (NCS) or Cl2 | 3-Chloro-5,6-dimethylpyrazin-2-amine | 39213-71-3 |

| This compound | N-Bromosuccinimide (NBS) or Br2 | 3-Bromo-5,6-dimethylpyrazin-2-amine | 6294-69-5 |

| This compound | N-Iodosuccinimide (NIS) | 3-Iodo-5,6-dimethylpyrazin-2-amine | Not Available |

The primary amine group at the C2 position is a versatile functional handle that readily undergoes reactions typical of aromatic amines. These transformations are crucial for building more complex molecules. A prominent example is the formation of amides through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). mdpi.com This reaction is fundamental in medicinal chemistry for linking molecular fragments.

For example, the condensation of a pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by a coupling agent like titanium tetrachloride (TiCl4), yields the corresponding N-(pyrazin-2-yl)thiophene-2-carboxamide. mdpi.com This principle can be directly applied to this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

| N-Acylation | This compound | Carboxylic Acid / Acid Chloride | N-(5,6-Dimethylpyrazin-2-yl)amide |

| N-Alkylation | This compound | Alkyl Halide | N-Alkyl-5,6-dimethylpyrazin-2-amine |

| N-Sulfonylation | This compound | Sulfonyl Chloride | N-(5,6-Dimethylpyrazin-2-yl)sulfonamide |

Reactions Involving the Amine Functionality

Acylation Reactions

Acylation of this compound involves the introduction of an acyl group onto the nitrogen atom of the primary amine. This transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N-acyl-5,6-dimethylpyrazin-2-amine derivative (an amide). The choice of base, solvent, and reaction temperature can be optimized to achieve high yields and purity of the desired product.

Table 1: Representative Acylation Reaction

| Reactant 1 | Acylating Agent | Base | Solvent | Product |

|---|

Alkylation Reactions

The nitrogen atom of the amino group in this compound can be alkylated through reactions with alkyl halides. This nucleophilic substitution reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can occur. The reaction of 2-methyl-6-pyrazylmethylsodium with various alkyl halides has been shown to produce 2-methyl-6-alkylpyrazines in good yields, demonstrating the potential for alkylation on pyrazine derivatives. elsevierpure.com

Amidation Reactions

Amidation reactions form an amide bond by coupling this compound with a carboxylic acid. Unlike acylation with highly reactive acid chlorides, this process often requires a coupling agent to activate the carboxylic acid. A relevant synthetic procedure involves the condensation of a similar compound, pyrazin-2-amine, with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄) in the presence of pyridine (B92270). mdpi.com This method facilitates the formation of the corresponding N-(pyrazin-2-yl)thiophene-2-carboxamide in good yield. mdpi.com This one-pot condensation demonstrates an effective strategy for forming amide bonds with aminopyrazine cores. mdpi.com

Table 2: Example of an Amidation Reaction with a Pyrazine Amine

| Amine | Carboxylic Acid | Coupling Mediator | Base | Yield | Reference |

|---|

Advanced Catalytic Coupling Reactions Utilizing this compound

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. This compound and its derivatives are valuable substrates in several of these key transformations.

Buchwald-Hartwig C-N and C-O Bond Formation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides or triflates. wikipedia.org This reaction is a powerful tool for creating aryl amines. wikipedia.org In this context, this compound can serve as the amine coupling partner, reacting with a variety of aryl halides to form N-aryl-5,6-dimethylpyrazin-2-amines. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the product and regenerate the catalyst. libretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and broad substrate scope. acsgcipr.org

Table 3: Generalized Buchwald-Hartwig Amination

| Amine Component | Aryl Halide/Triflate | Catalyst | Ligand | Base | Product Type |

|---|

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction provides a complementary method for C-N bond formation, utilizing a copper catalyst to couple amines with aryl boronic acids. wikipedia.orgnih.gov A significant advantage of this reaction is that it can often be performed at room temperature and open to the air. wikipedia.org this compound can act as the nitrogen nucleophile, reacting with various aryl boronic acids in the presence of a copper source, such as copper(II) acetate. organic-chemistry.org The mechanism is believed to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the desired N-arylated pyrazine product. wikipedia.org

Table 4: Generalized Chan-Lam Coupling Reaction

| Amine Component | Boronic Acid | Catalyst | Base/Additive | Solvent | Product Type |

|---|

Suzuki Coupling Reactions

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, forming a C-C bond. harvard.edu While this compound itself does not directly participate as a primary reactant, its halogenated derivatives are excellent substrates for this transformation. For instance, a bromo-substituted derivative, such as 3-bromo-5,6-dimethylpyrazin-2-amine, can be coupled with a wide range of aryl or heteroaryl boronic acids.

A study demonstrated that an intermediate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, undergoes Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst and potassium phosphate (B84403) as the base in 1,4-dioxane. mdpi.com This reaction produced a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides in moderate to good yields, highlighting the feasibility and utility of applying Suzuki coupling to functionalized aminopyrazine systems. mdpi.com

Table 5: Suzuki Coupling of a Halogenated Pyrazine Derivative with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72 | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 65 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 68 | mdpi.com |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 59 | mdpi.com |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 41 | mdpi.com |

Multicomponent Reaction Methodologies Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. bookpi.orgmdpi.com this compound, with its primary amino group, is an ideal component for such reactions.

Ugi Reaction Applications

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide product. mdpi.commdpi.com this compound can serve as the amine component in this reaction. The initial step involves the formation of an imine between the amine and the aldehyde. This is followed by the nucleophilic attack of the isocyanide and subsequent addition of the carboxylic acid to form a reactive intermediate, which then undergoes an intramolecular rearrangement (the Mumm rearrangement) to yield the final stable α-acylamino amide adduct. mdpi.com

The versatility of the Ugi reaction allows for the incorporation of the 5,6-dimethylpyrazine moiety into a wide array of complex structures. By varying the other three components, a diverse library of compounds can be generated. For instance, post-Ugi modifications can lead to the synthesis of various heterocyclic systems. A key application is the synthesis of pyrazinones, which are significant scaffolds in many biologically active compounds. mdpi.comresearchgate.net The Ugi adduct, derived from this compound, can be designed to undergo subsequent intramolecular cyclization to form pyrazinone rings or more complex fused heterocyclic systems like pyrazinoindolones. semanticscholar.orgnih.gov

Table 1: Ugi Reaction Components for Synthesis of this compound Derivatives

| Component | Example Reactant | Role in Reaction |

|---|---|---|

| Amine | This compound | Provides the core pyrazine scaffold |

| Aldehyde | Benzaldehyde | Forms the initial imine |

| Carboxylic Acid | Acetic Acid | Participates in the Mumm rearrangement |

Stereoselective Synthesis of Chiral Derivatives from this compound

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Methodologies for achieving stereoselectivity in derivatives of this compound include the resolution of racemates and chromatographic separation.

Resolution of Racemates through Chiral Auxiliary Approaches

A common strategy for obtaining enantiopure amines involves the use of a chiral auxiliary. This approach relies on the reaction of the racemic amine, or a derivative thereof, with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques such as crystallization or chromatography.

For this compound, this could involve its conversion to an imine, which is then reacted with a chiral nucleophile, or the direct acylation of the amino group with a chiral carboxylic acid. A widely used and effective chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv Reaction of a ketone or aldehyde with tert-butanesulfinamide generates a chiral N-tert-butanesulfinyl imine. Subsequent stereoselective addition of a nucleophile to this imine, followed by acidic removal of the auxiliary, yields the chiral amine in high enantiomeric purity. osi.lv This methodology provides a pathway to chiral derivatives where the stereocenter is introduced adjacent to the amino group.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. mdpi.com

For the separation of chiral derivatives of this compound, various CSPs can be employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of compounds, including chiral amines and heterocyclic structures. mdpi.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a polar modifier like isopropanol, is crucial for optimizing the resolution of the enantiomers. mdpi.com This technique is not only used for analytical determination of enantiomeric excess but can also be scaled up for the preparative separation of enantiomers. mdpi.comnih.gov

Exploration of Tautomerism and N-Oxidation Pathways in this compound Systems

The chemical behavior of this compound is influenced by tautomeric equilibria and its susceptibility to oxidation at its nitrogen centers.

Like other 2-aminopyridines and related amino-substituted nitrogen heterocycles, this compound can theoretically exist in two tautomeric forms: the amino form and the imino form. oxfordreference.commun.ca This equilibrium involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. nih.gov However, extensive studies on analogous systems have shown that the amino tautomer is overwhelmingly favored in solution. thieme-connect.de The stability of the amino form is attributed to the preservation of the aromaticity of the pyrazine ring. The imino tautomer would disrupt this aromatic system, making it energetically less favorable.

N-oxidation of this compound can occur at the nitrogen atoms of the pyrazine ring. The pyrazine ring contains two nitrogen atoms, and oxidation typically leads to the formation of N-oxides. Reagents commonly used for N-oxidation include hydrogen peroxide, often in the presence of an acid like acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). rsc.org The regioselectivity of the oxidation is influenced by the electronic effects of the substituents on the pyrazine ring. The electron-donating amino and methyl groups can influence which of the two ring nitrogens is more susceptible to electrophilic attack by the oxidizing agent. In similar systems like 2-aminopyridines, oxidation can lead to the corresponding 2-aminopyridine (B139424) N-oxide. nih.govnih.gov

Isotopic Labeling Strategies for this compound Derivatives

Isotopic labeling is an indispensable tool for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. Introducing stable isotopes such as ²H, ¹³C, or ¹⁵N into the structure of this compound can be achieved through various synthetic strategies.

A common approach for ¹⁵N-labeling of nitrogen heterocycles involves using an isotopically enriched source of nitrogen during the ring-forming synthesis. For instance, the synthesis of ¹⁵N-labeled pyridines has been accomplished using ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the nitrogen source in condensation reactions with dicarbonyl compounds. nih.gov A similar strategy can be applied to the synthesis of this compound. The synthesis could involve the condensation of a 1,2-dicarbonyl compound, such as 2,3-butanedione (B143835) (the precursor to the dimethyl groups), with an isotopically labeled aminating agent. For example, using ¹⁵N-labeled cyanamide (B42294) or guanidine in a condensation reaction could incorporate ¹⁵N into the pyrazine ring.

Table 2: Potential Isotopic Labeling Approaches

| Isotope | Labeled Precursor | Synthetic Strategy |

|---|---|---|

| ¹⁵N | ¹⁵NH₄Cl | Hantzsch-type pyridine synthesis analogy adapted for pyrazine formation. nih.gov |

| ¹³C | ¹³C-labeled 2,3-butanedione | Condensation with an appropriate aminating agent. |

| ²H (D) | Deuterated solvents/reagents | H/D exchange reactions on the aromatic ring or methyl groups under specific conditions. |

Spectroscopic Characterization and Structural Elucidation Studies of 5,6 Dimethylpyrazin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5,6-Dimethylpyrazin-2-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework.

Proton NMR (¹H NMR) Chemical Shift Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry and substitution pattern. The key signals would include:

Aromatic Proton: A single proton is attached to the pyrazine (B50134) ring at the C3 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the heterocyclic ring. For comparison, the aromatic protons in 2,5-dimethylpyrazine (B89654) appear at approximately 8.33 ppm. nih.govchemicalbook.com

Methyl Protons: There are two distinct methyl groups attached to the C5 and C6 positions of the pyrazine ring. These would each appear as a singlet, as there are no adjacent protons to couple with. Their chemical shifts would be in the aliphatic region, generally around 2.5 ppm, similar to those observed for other dimethylpyrazine isomers. nih.govchemicalbook.comnih.govchemicalbook.com

Amine Protons: The protons of the amino group (-NH₂) at the C2 position would typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The absence of proton-proton splitting for the ring and methyl protons simplifies the spectrum, making signal assignment straightforward.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.0 - 8.5 | Singlet (s) |

| C5-CH₃ | ~2.4 - 2.6 | Singlet (s) |

| C6-CH₃ | ~2.4 - 2.6 | Singlet (s) |

| NH₂ | Variable (broad) | Singlet (s, br) |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the four unique carbons in the pyrazine ring and the two methyl carbons.

Ring Carbons: The four sp²-hybridized carbons of the pyrazine ring will resonate at the downfield end of the spectrum. The carbons directly bonded to nitrogen atoms (C2, C3, C5, and C6) are deshielded and appear at lower fields. The carbon bearing the amino group (C2) would be significantly shifted. In related compounds like 2,5-dimethylpyrazine, the ring carbons appear in the range of 145-150 ppm. chemicalbook.com

Methyl Carbons: The two sp³-hybridized methyl carbons will appear upfield, typically in the range of 20-25 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~125 - 135 |

| C-5 | ~145 - 150 |

| C-6 | ~145 - 150 |

| C5-CH₃ | ~20 - 25 |

| C6-CH₃ | ~20 - 25 |

Two-Dimensional NMR Techniques for Complex Structural Analysis (e.g., COSY, HSQC, HMBC)

While 1D NMR is useful, 2D NMR techniques are crucial for unambiguous assignment, especially for more complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this compound, it would primarily confirm the absence of coupling between the aromatic proton and the methyl protons, although very weak long-range couplings might be observable under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the aromatic proton signal to its corresponding carbon (C3) and the methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation as it shows correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would show correlations from the H3 proton to carbons C2, C5, and the C-N carbon C3a. It would also show correlations from the methyl protons to the adjacent ring carbons, confirming the C5 and C6 substitution pattern.

Mass Spectrometric (MS) Analysis of Molecular Ions and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₉N₃, giving it an exact mass of approximately 123.08. chemsrc.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. chemrxiv.org In the positive ion mode, this compound is expected to be readily protonated, primarily on one of the ring nitrogen atoms or the exocyclic amino group, to form a pseudomolecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 124.09.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can induce fragmentation, providing valuable structural information. The fragmentation of protonated pyrazine derivatives often involves the cleavage of the ring or the loss of substituents. arkat-usa.orgmdpi.com Potential fragmentation pathways for protonated this compound could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 109.

Loss of ammonia (B1221849) (NH₃): Leading to a fragment at m/z 107.

Ring cleavage: The pyrazine ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or acetonitrile (B52724) (CH₃CN), leading to a variety of smaller fragment ions.

Chromatographic Methodologies for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of pyrazine derivatives. nih.gov A C18 (octadecyl silica) column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A UV detector is suitable for detection, as the pyrazine ring absorbs UV light.

Gas Chromatography (GC): GC is another powerful technique for the purity analysis of volatile compounds like pyrazines. google.com A capillary column with a suitable stationary phase (e.g., DB-624, which has cyanopropylphenyl polysiloxane) is used. google.com The compound is vaporized and carried through the column by an inert gas (e.g., nitrogen or helium). Detection is commonly achieved using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). oup.com

Column Chromatography: For preparative-scale purification in a research setting, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is often employed. oup.com A solvent system of appropriate polarity (e.g., mixtures of hexane (B92381) and ethyl acetate) is used to elute the compound, allowing for its separation from impurities. oup.com

These methods are crucial for ensuring the identity and purity of this compound, which is a prerequisite for any further chemical or biological studies.

High-Performance Liquid Chromatography (HPLC) Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for separating, identifying, and quantifying each component in a mixture. moravek.comiltusa.com It is particularly crucial for determining the purity of chemical compounds by separating the main compound from any impurities, such as starting materials, byproducts, or degradation products. mastelf.com

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. researchgate.net The basic nature of the amino group on the pyrazine ring allows for good chromatographic behavior with appropriate mobile phase selection. helixchrom.com

The purity of a this compound sample is determined by integrating the area of all peaks detected in the chromatogram. The purity is expressed as the percentage of the main compound's peak area relative to the total area of all peaks. A high percentage indicates a high purity level, with minimal presence of other substances. moravek.com

Table 1: Representative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating a wide range of organic molecules. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common solvent system for LC-MS compatible analysis of basic compounds like aminopyrazines. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for samples with a wide range of impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |

| Column Temp. | 25 °C (Ambient) | Ensures reproducible retention times. |

| Detection | UV at 275 nm | Pyrazine rings exhibit strong UV absorbance, allowing for sensitive detection. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Note: These parameters are illustrative and may require optimization for specific instruments and samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. alwsci.com This hyphenated technique is indispensable for the comprehensive characterization of chemical compounds, as it provides information on both the retention time and the molecular weight, offering a high degree of specificity and sensitivity. nih.govjfda-online.com

For this compound, LC-MS analysis typically utilizes an electrospray ionization (ESI) source, which is a soft ionization technique that causes minimal fragmentation of the parent molecule. wikipedia.org Given the basicity of the amino group, analysis is usually performed in positive ion mode, where the molecule is protonated to form a pseudomolecular ion [M+H]⁺. nih.gov The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion, confirming the molecular weight of the compound.

Further structural confirmation is achieved through tandem mass spectrometry (LC-MS/MS). In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. ncsu.eduyoutube.com The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural elucidation and allowing for the differentiation between isomers. nih.govnih.gov This detailed analysis is also applicable to derivatives, where shifts in the mass of the parent and fragment ions can confirm the addition of new functional groups. nih.gov

Table 2: Predicted LC-MS Data for this compound and a Carboxylic Acid Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential MS/MS Fragments |

| This compound | C₆H₉N₃ | 123.16 | 124.087 | Loss of CH₃, NH₃; ring cleavage products |

| 3-Amino-5,6-dimethylpyrazine-2-carboxylic acid | C₇H₉N₃O₂ | 167.17 | 168.077 | Loss of H₂O, CO₂; decarboxylation products |

Note: Expected m/z values are for the monoisotopic mass of the protonated molecule. Fragmentation pathways are predictive and require experimental confirmation.

Biological Activity and Pharmacological Potential of 5,6 Dimethylpyrazin 2 Amine Derivatives

Medicinal Chemistry Applications and Drug Discovery Perspectives

The structural attributes of the 5,6-Dimethylpyrazin-2-amine moiety make it a valuable component in the design of novel therapeutic agents. Its pyrazine (B50134) core can engage in various non-covalent interactions with biological targets, and the amine and methyl groups provide points for chemical modification to optimize pharmacological properties.

The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a basis for the development of a variety of therapeutic agents. nih.govresearchgate.netmdpi.com Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.gov The versatility of the pyrazine scaffold allows for the synthesis of diverse libraries of compounds with the potential to modulate different biological pathways. researchgate.net The this compound structure, in particular, has been incorporated into molecules targeting specific enzymes and receptors, underscoring its importance as a foundational element in drug design. nih.govnbinno.com

Prodrug design is a strategy employed to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. researchgate.net This involves chemically modifying the active drug to form an inactive derivative that, after administration, is converted back to the parent drug through enzymatic or chemical processes. nih.govmdpi.com For amine-containing compounds like this compound derivatives, the amino group can be temporarily masked to enhance properties such as membrane permeability or to achieve targeted drug delivery. nih.gov

Common prodrug strategies for amines include the formation of amides, carbamates, and N-oxides. nih.gov For instance, linking the amine group to a promoiety can increase lipophilicity, facilitating passage across biological membranes. Once inside the target cell or tissue, enzymatic cleavage can release the active amine-containing drug. researchgate.netmdpi.com While specific examples detailing prodrugs of this compound itself are not extensively documented in the provided context, the general principles of amine prodrug design are directly applicable to this moiety to improve its therapeutic potential. nih.govsemanticscholar.org

Investigation of Receptor Modulation and Enzyme Inhibition by Derivatives

Derivatives of this compound have been investigated for their ability to modulate the activity of key biological targets, most notably Tyrosine Kinase 2 (TYK2).

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. semanticscholar.orgnih.gov The JAK family, which also includes JAK1, JAK2, and JAK3, plays a crucial role in cytokine signaling pathways that regulate immune and inflammatory responses. semanticscholar.org Dysregulation of TYK2 activity has been implicated in various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, making it an attractive target for therapeutic intervention. semanticscholar.orgnih.gov

Developing selective inhibitors for a specific JAK family member is challenging due to the high degree of homology in their ATP-binding sites (the JH1 domain). semanticscholar.org A successful strategy to achieve TYK2 selectivity involves targeting the less conserved pseudokinase domain (JH2), which allosterically regulates the activity of the kinase domain. semanticscholar.orgnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For TYK2 inhibitors derived from pyrazine scaffolds, SAR studies have provided critical insights for optimizing potency and selectivity. nih.govnih.gov

Research has shown that modifications to the pyrazine core and its substituents can significantly impact TYK2 inhibitory activity. For example, in a series of pyridine-based TYK2 inhibitors, which share structural similarities with pyrazine derivatives, variations at different positions of the central ring led to the identification of potent and selective compounds. nih.gov One study on novel TYK2 inhibitors with an N-(methyl-d3)pyridazine-3-carboxamide skeleton demonstrated that introducing different aromatic rings and hydrophobic groups influenced binding affinity to the TYK2 JH2 domain and cellular activity. nih.gov

The following table summarizes key SAR findings from a study on pyridine (B92270) derivatives, which can inform the design of pyrazine-based inhibitors.

| Compound | Modification | TYK2 JH2 Binding (Tm °C at 10 µM) | Cellular IC50 (nM) |

| 5 | Benzene ring at R1 | 58.78 | 10.3 |

| 6 | Pyridine ring at R1 | 58.98 | 21.3 |

| 7 | Thiophene ring at R1 | 58.69 | 20.3 |

| 10 | Tertiary amine with hydrophobic aliphatic group on terminal amide | 61.42 | 4.8 |

| 11 | Tertiary amine with hydrophobic aliphatic group on terminal amide | 61.48 | 4.0 |

| Deucravacitinib | Positive Control | 62.26 | 3.2 |

| Data derived from a study on N-(methyl-d3)pyridazine-3-carboxamide derivatives, illustrating the impact of structural modifications on TYK2 inhibition. nih.gov |

These findings highlight that while different aromatic systems at one position can result in similar binding affinities, modifications on a terminal amide group can significantly enhance both binding and cellular potency. nih.gov

Derivatives designed to be selective TYK2 inhibitors often function as allosteric modulators by binding to the pseudokinase (JH2) domain. nih.govnih.gov This binding event induces a conformational change in the kinase that prevents it from adopting its active state, thereby inhibiting its catalytic function. nih.gov

Deucravacitinib, a highly selective TYK2 inhibitor, exemplifies this allosteric mechanism. It binds to the JH2 domain, which in turn inhibits the JH1 kinase domain. nih.govnih.gov This mechanism provides a basis for achieving selectivity over other JAK family members, as the JH2 domains are more structurally diverse than the highly conserved JH1 domains. semanticscholar.org Computational and structural studies suggest that these allosteric inhibitors can stabilize an inactive conformation of the enzyme, preventing the necessary dynamic changes required for kinase activity. nih.gov The binding of the inhibitor to the JH2 domain can directly interfere with the formation of the active state of TYK2 and can also competitively inhibit ATP binding in the pseudokinase domain. nih.gov This triple-action inhibitory mechanism, targeting the autoinhibited state and two activated states of the kinase, contributes to the high selectivity and potency of these compounds. nih.gov

Sortilin Receptor Inhibition Research

Research specifically detailing the interaction of this compound derivatives with the sortilin receptor is not extensively available in the current body of scientific literature. The following sections outline the typical methodologies used in such research, which could be applied to investigate the potential of these compounds as sortilin receptor inhibitors.

Ligand Binding Studies and Inhibition Kinetics for Sortilin

Ligand binding studies are crucial for determining the affinity and specificity of a compound for its receptor. In the context of this compound derivatives and the sortilin receptor, such studies would involve radioligand binding assays. In these assays, a radiolabeled ligand known to bind to sortilin would be used. The ability of the this compound derivative to displace the radiolabeled ligand would be measured, allowing for the calculation of its binding affinity (Ki).

Inhibition kinetics would further elucidate the mechanism of inhibition. By analyzing the effect of the compound on the binding of the natural ligand at various concentrations, researchers could determine whether the inhibition is competitive, non-competitive, or uncompetitive. This information is vital for understanding how the derivative interacts with the receptor and for optimizing its structure for better efficacy.

Impact on Sortilin-Mediated Cellular Processes and Signaling Pathways

Sortilin is involved in various cellular processes, including protein trafficking and signaling. To assess the impact of this compound derivatives on these pathways, a series of cell-based assays would be necessary. For instance, researchers could investigate the effect of the compounds on the sortilin-mediated uptake of specific ligands, such as pro-neurotrophins.

Furthermore, the influence of these derivatives on downstream signaling pathways regulated by sortilin could be examined. This might involve measuring changes in the phosphorylation of key signaling proteins or alterations in gene expression profiles. Understanding these effects is critical for predicting the physiological consequences of sortilin inhibition by these compounds.

Somatostatin Receptor 4 (SSTR4) Agonist Development and Evaluation

While the development of this compound derivatives as Somatostatin Receptor 4 (SSTR4) agonists is a specific area of interest, publicly available research directly addressing this is limited. However, the broader class of pyrazine derivatives has been explored for their activity on various receptors. The development and evaluation of SSTR4 agonists would typically follow a structured path of synthesis, in vitro screening, and in vivo testing to determine their therapeutic potential.

Therapeutic Applications and Preclinical Efficacy of this compound Derivatives

The therapeutic potential of pyrazine derivatives, a class of compounds to which this compound belongs, has been investigated in various preclinical models for a range of diseases.

Anti-inflammatory and Immunomodulatory Potentials

Pyrazine derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties in several studies. Their mechanisms of action often involve the modulation of key inflammatory pathways. For instance, some pyrazine-containing hybrids have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins ieasrj.com. Additionally, these compounds can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response ieasrj.com. The ability to act as antioxidants and reduce oxidative stress associated with chronic inflammation further contributes to their therapeutic potential ieasrj.com. Natural product hybrids containing pyrazine have also exhibited anti-inflammatory activities mdpi.comnih.gov.

A review of recent advances highlights that pyrazine compounds possess a variety of pharmacological actions, including anti-inflammatory effects tandfonline.comresearchgate.net. The development of pyrazine-containing hybrids is a strategic approach to enhance these anti-inflammatory properties by targeting multiple biological pathways simultaneously ieasrj.com.

Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Parkinson's Disease)

In the realm of neurodegenerative diseases, pyrazine derivatives have emerged as promising candidates for therapeutic intervention. Patent applications have described pyrazine derivatives as adenosine antagonists useful for the prevention and/or treatment of dementia, including Alzheimer's disease and dementia accompanying Parkinson's disease google.comwipo.int.

In preclinical models of Alzheimer's disease, bis(arylvinyl)pyrazines have been synthesized and evaluated as imaging agents for tau fibrils and β-amyloid plaques acs.orgnih.gov. One study reported that benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids were able to ameliorate amyloid aggregates in the brain of a transgenic mouse model of Alzheimer's disease acs.org. Thiazolidinone-based pyrazine derivatives have also been synthesized and evaluated for their anti-Alzheimer activities researchgate.net.

For Parkinson's disease, pyrazoline derivatives, which share a similar heterocyclic core, have shown potential by mitigating neuronal damage and preserving motor function in preclinical models ijprt.org. Tetramethylpyrazine, a pyrazine derivative, has demonstrated neuroprotective effects against dopaminergic neuron injury in a rat model of Parkinson's disease by exerting anti-apoptotic and antioxidant effects nih.gov.

The following table provides a summary of the therapeutic potential of pyrazine derivatives in neurodegenerative diseases based on preclinical studies.

| Disease Model | Compound Class | Observed Effects |

| Alzheimer's Disease | Bis(arylvinyl)pyrazines | Imaging of tau fibrils and β-amyloid plaques acs.orgnih.gov |

| Alzheimer's Disease | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids | Reduction of amyloid aggregates in the brain acs.org |

| Alzheimer's Disease | Thiazolidinone-based pyrazine derivatives | Potential anti-Alzheimer's activity researchgate.net |

| Parkinson's Disease | Pyrazoline derivatives | Mitigation of neuronal damage and preservation of motor function ijprt.org |

| Parkinson's Disease | Tetramethylpyrazine | Neuroprotection of dopaminergic neurons via anti-apoptotic and antioxidant mechanisms nih.gov |

Antitumor and Anticancer Research

Derivatives of pyrazine have emerged as a significant class of heterocyclic compounds with promising applications as anticancer agents. nih.gov Their versatile structure allows for interactions with various biological targets implicated in cancer progression.

Newly synthesized pyrazine derivatives have demonstrated potent cytotoxic activity against multiple cancer cell lines. In one study, a series of derivatives were screened using the MTT assay, with compound 11 showing particularly strong activity against the MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines, with IC50 values of 5.4 μM and 4.3 μM, respectively. researchgate.net Molecular docking studies for these compounds suggested a good binding affinity towards the EGFR receptor, indicating a potential mechanism of action. researchgate.net

Further research into indazol-pyrimidine derivatives revealed significant cytotoxic effects against the MCF-7 cell line. zsmu.edu.ua Several compounds from this series exhibited greater potency than the reference drug, with compounds 4f and 4i being the most active, displaying IC50 values of 1.629 μM and 1.841 μM, respectively. zsmu.edu.ua

In another study, nanoparticles of a pyrazolo-pyridazine derivative were evaluated for their anticancer potential. These nano-formulations showed promising cytotoxicity against HepG-2 (human liver cancer), HCT-116 (human colorectal carcinoma), and MCF-7 cell lines. mdpi.com The study also investigated the cellular mechanisms, finding that the compounds increased the levels of pro-apoptotic proteins like Bax, p53, and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com This indicates an ability to induce apoptosis in cancer cells.

Table 1: Cytotoxic Activity of Selected Pyrazine Derivatives

| Compound | Cancer Cell Line | IC50 Value (μM) | Source |

|---|---|---|---|

| Compound 11 | MCF-7 | 5.4 | researchgate.net |

| Compound 11 | A549 | 4.3 | researchgate.net |

| Compound 4f | MCF-7 | 1.629 | zsmu.edu.ua |

| Compound 4i | MCF-7 | 1.841 | zsmu.edu.ua |

| Compound 4a | MCF-7 | 2.958 | zsmu.edu.ua |

| Compound 4g | MCF-7 | 4.680 | zsmu.edu.ua |

| Compound 4d | MCF-7 | 4.798 | zsmu.edu.ua |

Role in Metabolic and Endocrine Function Disorders

Research has identified pyrazine derivatives as potential therapeutic agents for metabolic diseases, particularly nonalcoholic steatohepatitis (NASH). One study focused on derivatives of researchgate.netingentaconnect.comnih.govOxadiazolo[3,4-b]pyrazine-5,6-diamine as small molecule mitochondrial uncouplers. Mitochondrial uncoupling is an emerging strategy for treating NASH.

Using a lead compound, researchers performed structure-activity profiling and found that unsymmetrical aniline derivatives with electron-withdrawing groups were particularly effective. Compound 10b was identified as a potent derivative with an EC50 value of 190 nM in L6 myoblast cells. In an in vivo mouse model of NASH, administration of compound 10b led to a significant decrease in liver triglyceride levels and showed measurable improvements in fibrosis and inflammation. These findings highlight the potential of pyrazine derivatives to address the pathophysiology of complex metabolic disorders.

Table 2: Activity of Pyrazine Derivative in a Model of Metabolic Disorder

| Compound | Assay/Model | Key Finding | Source |

|---|---|---|---|

| Compound 10b | L6 Myoblast Cells | EC50 = 190 nM (Mitochondrial Uncoupling) | |

| Compound 10b | In Vivo NASH Model | Decreased liver triglycerides | |

| Compound 10b | In Vivo NASH Model | Improved fibrosis and inflammation |

Pain Management and Peripheral Neuropathic Studies

Pyrazine-based compounds have been investigated as potential analgesics, particularly for neuropathic pain. The voltage-gated sodium channel Na(v)1.8, which is highly expressed in small diameter sensory neurons, has been identified as a key target in the pathophysiology of inflammatory and neuropathic pain. researchgate.net

One line of research focused on developing 6-aryl-2-pyrazinecarboxamides as potent and selective blockers of the human Na(v)1.8 channel. researchgate.net An orally bioavailable compound from this series demonstrated dose-dependent antinociceptive activity in a rodent model of neuropathic pain, suggesting that selective blockade of Na(v)1.8 by pyrazine derivatives could offer pain relief with potentially fewer side effects than non-selective agents. researchgate.net

Another study reported the synthesis and evaluation of pyrazine N-acylhydrazone (NAH) derivatives as novel analgesic and anti-inflammatory drug candidates. Among the synthesized compounds, LASSBio-1181 was particularly effective in several animal models of pain and inflammation. Its activity in a murine model of chronic inflammation (adjuvant-induced arthritis) positions it as a promising lead compound for developing new pain management therapies.

Studies in Acute Myeloid Leukemia (AML) Treatment Strategies

The enzyme human dihydroorotate dehydrogenase (hDHODH) has become a significant therapeutic target for Acute Myeloid Leukemia (AML), as its inhibition can induce myeloid differentiation in AML cells. nih.gov A potent hDHODH inhibitor, compound 1 , based on a 2-hydroxypyrazolo[1,5-a]pyridine scaffold, was found to induce differentiation in the THP1 AML cell line with an EC50 of 32.8 nM. nih.gov

Further investigation into the structure-activity relationship of this class of compounds led to the identification of compound 17 . This derivative showed even higher potency in inducing myeloid differentiation (EC50 = 17.3 nM) and also exhibited strong proapoptotic properties (EC50 = 20.2 nM). nih.gov A key advantage highlighted in these studies is the low cytotoxicity of these compounds toward non-AML cells, suggesting a favorable therapeutic window. nih.gov

Table 3: Activity of hDHODH Inhibitors in AML Cell Models

| Compound | Activity | Cell Line | EC50 Value (nM) | Source |

|---|---|---|---|---|

| Compound 1 | Myeloid Differentiation | THP1 | 32.8 | nih.gov |

| Compound 17 | Myeloid Differentiation | THP1 | 17.3 | nih.gov |

| Compound 17 | Apoptosis Induction | THP1 | 20.2 | nih.gov |

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological potential of this compound derivatives has been assessed through a range of established in vitro and in vivo methodologies designed to characterize their activity, selectivity, and therapeutic relevance.

Cell-Based Assays for Target Engagement and Pathway Analysis

In vitro studies are fundamental to determining the cytotoxic effects and mechanisms of action of novel compounds. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and is used to calculate the IC50 value of a compound against various cancer cell lines. researchgate.net

To understand how these derivatives engage with specific molecular targets, researchers employ kinase inhibitory assays. For instance, the activity of pyrazolo-pyridazine derivatives has been assessed against EGFR and CDK-2/cyclin A2 to confirm their inhibitory potential. mdpi.com

For metabolic studies, oxygen consumption rate (OCR) assays are utilized to determine the activity of mitochondrial uncouplers in cell lines such as L6 myoblasts. In the context of hematological cancers like AML, cell-based assays are used to measure specific outcomes such as myeloid differentiation and apoptosis induction in leukemia cell lines. nih.gov Further pathway analysis involves detecting the levels of key regulatory proteins, such as the pro-apoptotic Bax and p53 proteins and the anti-apoptotic Bcl-2 protein, to elucidate the compound's effect on cellular signaling. mdpi.com

Application in Animal Models for Disease Pathophysiology Studies

In vivo animal models are crucial for evaluating the therapeutic efficacy and physiological effects of pyrazine derivatives in a complex biological system. In the study of metabolic disorders, a mouse model of NASH was used to demonstrate that a derivative could decrease liver triglycerides and improve markers of fibrosis and inflammation.

For pain research, rodent models of neuropathic pain are employed to assess the antinociceptive activity of test compounds. researchgate.net For example, the chronic constriction injury (CCI) model in rats is used to induce neuropathic pain, after which behavioral tests for allodynia and hyperalgesia are performed to evaluate the analgesic effects of a treatment.

Animal models are also essential for initial safety and pharmacokinetic profiling. Studies in Balb/c mice have been used to assess the metabolic stability and toxicity of hDHODH inhibitors, providing critical data before potential clinical development. nih.gov Furthermore, models such as the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests in mice are standard for the initial screening of anticonvulsant activity.

Future Directions and Emerging Research Avenues for 5,6 Dimethylpyrazin 2 Amine

Development of Novel 5,6-Dimethylpyrazin-2-amine Scaffolds with Enhanced Bioactivity

A key direction in the evolution of this compound is the creation of new molecular scaffolds through hybridization with other pharmacologically active molecules. This strategy aims to combine the desirable properties of both entities to produce derivatives with superior bioactivity and novel mechanisms of action. Research into the broader pyrazine (B50134) class has shown that modifying the core structure can lead to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comnih.gov

One promising approach is the hybridization of the pyrazine core with natural products. mdpi.comnih.gov For instance, researchers have successfully created hybrids of pyrazine with molecules such as:

Polyphenols: Analogs of resveratrol (B1683913) containing a pyrazine moiety have shown inhibitory effects on breast cancer cells (MCF-7). mdpi.com

Flavonoids: Derivatives combining ligustrazine (a pyrazine derivative) and flavonoids have demonstrated potent inhibitory effects against colon cancer (HT-29) and breast cancer (MCF-7) cell lines. mdpi.com

Coumarins: Hybrid molecules of coumarin (B35378) and pyrazine have been synthesized and shown moderate anticancer activity against breast cancer cell lines (T47D). mdpi.com

These examples suggest a viable pathway for developing novel this compound scaffolds. By strategically linking this compound to various natural products, it may be possible to generate new derivatives with significantly enhanced potency and selectivity for specific biological targets.

Integration of this compound Derivatives into Materials Science and Supramolecular Chemistry

Beyond pharmaceuticals, the unique electronic and structural properties of the pyrazine ring offer opportunities in materials science and supramolecular chemistry. The stable and aromatic nature of the pyrazine heterocycle makes it an attractive building block for advanced materials. pipzine-chem.com

Future research could explore the integration of this compound derivatives into:

Conductive Polymers: The incorporation of pyrazine units into polymer chains can alter the material's properties by modifying the distribution of electron clouds, potentially enhancing electrical conductivity. pipzine-chem.com This could lead to the development of new materials for batteries and other electronic devices. pipzine-chem.com

Metal-Organic Frameworks (MOFs): Pyrazine derivatives can act as ligands that coordinate with metal ions to form MOFs. pipzine-chem.com These materials are characterized by high porosity and large surface areas, making them highly effective for applications such as gas storage and separation, including the capture of carbon dioxide. pipzine-chem.com

The amine and methyl groups on the this compound structure provide reactive sites for polymerization or for linking into larger supramolecular assemblies, opening avenues for creating functional materials with tailored properties.

Advanced Computational Modeling and Rational Design for Derivative Optimization

Modern drug discovery and materials development increasingly rely on computational tools to accelerate the design and optimization process. Advanced computational modeling allows for the rational design of this compound derivatives with specific, predefined properties.

Techniques such as computational screening and molecular docking can be employed to predict how different modifications to the this compound scaffold will affect its interaction with biological targets. For example, a computational screen was successfully used to identify a novel pharmacophore from a pyrazine-based structure, leading to the development of potent inhibitors for Tropomyosin receptor kinase A (TrkA), a target implicated in pain and cancer. rsc.orgresearchgate.netchem960.com

By simulating the binding modes of various derivatives, researchers can identify key structural features required for high activity and selectivity. rsc.org This in silico approach helps prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov This rational design process is crucial for optimizing the therapeutic potential of this compound by systematically refining its structure to maximize efficacy and minimize potential off-target effects. nih.gov

Exploration of Additional Therapeutic Targets and Disease Indications

The diverse pharmacological activities reported for the broader class of pyrazine derivatives suggest that this compound and its future analogs could be effective against a wide range of diseases. nih.gov While some applications are established, extensive research is needed to explore new therapeutic targets.

Potential future disease indications for derivatives of this compound include:

Oncology: Pyrazine derivatives have shown inhibitory activity against various cancer cell lines and targets like Poly (ADP-ribose) polymerase (PARP). mdpi.com

Infectious Diseases: The pyrazine core is a component of drugs with activity against viruses and bacteria. mdpi.com For example, Favipiravir is a pyrazine-based antiviral agent. mdpi.com

Cardiovascular Disease: Certain pyrazine-containing compounds have been identified as inhibitors of RhoA, a protein involved in cardiovascular signaling pathways. mdpi.comnih.gov

Neurodegenerative Diseases: Some marine natural products containing a pyrazine structure have demonstrated potent inhibition of enzymes implicated in conditions like Alzheimer's and Parkinson's diseases. mdpi.com

Systematic screening of this compound derivatives against a broad panel of biological targets could uncover novel therapeutic applications and expand the clinical utility of this versatile chemical scaffold.

常见问题

Q. What are the optimal synthetic routes for 5,6-Dimethylpyrazin-2-amine, and how can low yields be addressed?

The compound is synthesized via condensation of precursors in methanol/water with NaOH and NaOAc, yielding 17% . To improve efficiency, consider:

- Testing polar aprotic solvents (e.g., DMF) under reflux (as used in analogous pyrazine syntheses ).

- Exploring catalysts like Pd/C or Cu(I) salts to enhance cyclization efficiency.

- Monitoring reaction progress via TLC or HPLC to identify bottlenecks.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

Q. How should 5,6-Dimethylpyimethylpyrazin-2-amine be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar), away from light and moisture, at 2–8°C . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of this compound synthesis?

Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track intermediate formation. Compare kinetic profiles under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps. Reference similar studies on triazolopiperazines, where ring closure is influenced by steric and electronic factors .

Q. How can computational methods predict the biological activity of this compound?

Perform molecular docking against target enzymes (e.g., DPP-IV ) using software like AutoDock Vina. Validate predictions with in vitro assays (IC₅₀ measurements). QSAR models can correlate structural features (e.g., methyl group positions) with activity, leveraging data from pyrazine derivatives .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental results with DFT-simulated spectra (e.g., Gaussian software) .

- Re-synthesize disputed compounds under standardized conditions to isolate variables .

Q. How can this compound serve as a building block for bioactive heterocycles?

- Functionalization : Introduce halogens at the pyrazine ring via electrophilic substitution (e.g., Br₂/FeCl₃), as seen in brominated pyrazine analogs .

- Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, enhancing pharmacological potential .

Methodological Recommendations

- For bioactivity screening : Prioritize enzyme inhibition assays (e.g., DPP-IV ) followed by cell-based toxicity studies (IC₅₀ in HepG2 or HEK293 cells).

- For synthetic optimization : Employ DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst ratios.

- For computational studies : Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。